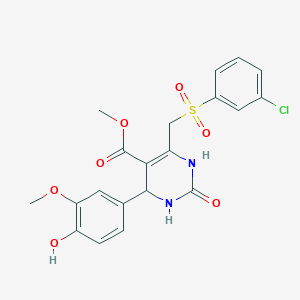
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26N6O6 and its molecular weight is 458.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Psychotropic Potential
Research indicates that certain derivatives of purine-2,6-dione, including structures similar to the specified compound, have been studied for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have potential psychotropic activity, displaying anxiolytic and antidepressant properties in vivo models (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Studies have also explored the cardiovascular activity of similar compounds. For instance, certain 8-alkylamino substituted derivatives demonstrated significant prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa et al., 2004).
Analgesic Properties
Further research includes the exploration of analgesic properties in similar purine-2,6-dione derivatives. These compounds have shown significant analgesic activity in vivo, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(4-nitrophenoxy)propan-1-ol. The second intermediate is 8-(4-methylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-methylpiperidine. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-methyl-1H-purine-2,6(3H,7H)-dione", "2-(4-nitrophenoxy)propan-1-ol", "4-methylpiperidine", "coupling reagents (e.g. EDC, HOBt, DIPEA)" ], "Reaction": [ "Synthesis of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione:", "- 3-methyl-1H-purine-2,6(3H,7H)-dione is dissolved in a suitable solvent (e.g. DMF, DMSO)", "- 2-(4-nitrophenoxy)propan-1-ol is added to the reaction mixture", "- The reaction mixture is heated to reflux for several hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography", "Synthesis of 8-(4-methylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:", "- 3-methyl-1H-purine-2,6(3H,7H)-dione is dissolved in a suitable solvent (e.g. DMF, DMSO)", "- 4-methylpiperidine is added to the reaction mixture", "- The reaction mixture is heated to reflux for several hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography", "Coupling of the two intermediates:", "- 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 8-(4-methylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione are dissolved in a suitable solvent (e.g. DMF, DMSO)", "- Coupling reagents (e.g. EDC, HOBt, DIPEA) are added to the reaction mixture", "- The reaction mixture is stirred at room temperature for several hours", "- The solvent is removed under reduced pressure and the crude product is purified by column chromatography" ] } | |
CAS-Nummer |
941964-77-8 |
Molekularformel |
C21H26N6O6 |
Molekulargewicht |
458.475 |
IUPAC-Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C21H26N6O6/c1-13-7-9-25(10-8-13)20-22-18-17(19(29)23-21(30)24(18)2)26(20)11-15(28)12-33-16-5-3-14(4-6-16)27(31)32/h3-6,13,15,28H,7-12H2,1-2H3,(H,23,29,30) |
InChI-Schlüssel |
KQMSJPDYXYZZAQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)[N+](=O)[O-])O)C(=O)NC(=O)N3C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2916929.png)
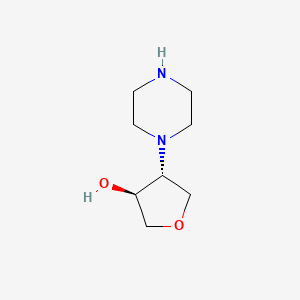
![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)
![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)


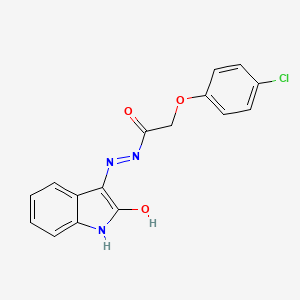
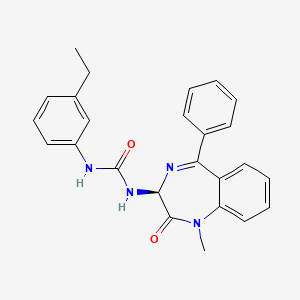
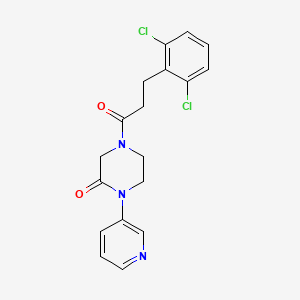
![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)
![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)
